(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that features both phosphanyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route includes the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphanyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfonamide group results in the formation of amines.
Scientific Research Applications
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: It can be used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide primarily involves its role as a ligand. The phosphanyl group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphanyl)ferrocene (dppf): A widely used ligand in homogeneous catalysis.
1,1’-Bis(diisopropylphosphanyl)ferrocene (dippf): Known for its applications in palladium and platinum complexes.
Diphosphanylmetallocenes: These compounds exhibit similar coordination chemistry and catalytic properties.
Uniqueness
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide is unique due to the presence of both phosphanyl and sulfonamide groups, which provide a combination of coordination and hydrogen-bonding capabilities. This dual functionality enhances its versatility in various chemical and biological applications.
Properties
Molecular Formula |
C24H28NO2PS |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H28NO2PS/c1-19(2)24(25-29(26,27)23-16-14-20(3)15-17-23)18-28(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,19,24-25H,18H2,1-3H3/t24-/m1/s1 |
InChI Key |
KFOZYGWZDOPCEV-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CP(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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